Compound Description: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol is a novel thiol-incorporated aminocyclopentitol synthesized via a nucleophilic ring-opening reaction. It was characterized and analyzed using various spectroscopic techniques. [, ]
Relevance: While not directly structurally similar, this compound, like the target compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, highlights the exploration of incorporating heterocyclic moieties with sulfur-containing groups for potential biological activity. Both compounds feature a thioether linkage, although the remaining structures differ significantly. The research on (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol emphasizes the continued interest in developing novel sulfur-containing heterocycles for various applications. [, ]
R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)
Compound Description: R-VK4-40 and R-VK4-116 are newly developed dopamine D3 receptor antagonists with high selectivity for the target. These compounds demonstrate translational potential for treating opioid use disorder. Unlike previously investigated D3R antagonists, R-VK4-40 and R-VK4-116 do not exhibit adverse cardiovascular effects in the presence of cocaine or oxycodone. []
Relevance: Although structurally dissimilar to 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, the research on R-VK4-40 and R-VK4-116 emphasizes the ongoing pursuit of developing new chemical entities with improved safety profiles for treating complex conditions like opioid and cocaine use disorders. Both these compounds and the target compound represent examples of exploring novel chemical structures for specific biological activities. []
Relevance: These compounds, like the target compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, showcase the exploration of diverse chemical structures in medicinal chemistry for targeting specific receptors. While they target the same receptor, their structures differ significantly. The research on GSK598,809 and SB-277,011A highlights the importance of considering potential side effects and drug interactions during drug development, even when targeting a specific receptor. []
Compound Description: These compounds are a series of derivatives incorporating a 4-[2'-(5'-nitro) imidazolyl]benzoic acid moiety linked to various N-methyl amino acids and peptides. They were synthesized and evaluated for their anthelmintic activity. []
Relevance: Similar to the target compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, these derivatives highlight the importance of incorporating heterocyclic units like imidazoles and exploring their potential in medicinal chemistry. The variation in amino acid and peptide moieties allows exploring structure-activity relationships and optimizing the anthelmintic properties. []
Compound Description: SR141716A is a well-known antagonist of the cannabinoid CB1 receptor. It exhibits high affinity for the receptor and is frequently used as a pharmacological tool in cannabinoid research. [, , ]
Relevance: Although structurally different from 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, SR141716A's presence in this context highlights the broad interest in developing and studying compounds that interact with G protein-coupled receptors (GPCRs). Both CB1, the target of SR141716A, and the likely target of the query compound, belong to the GPCR superfamily. Understanding the structural features that contribute to binding affinity and selectivity within this receptor family can inform the development of new therapeutics. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.